Metaglycodol

Description

Properties

IUPAC Name |

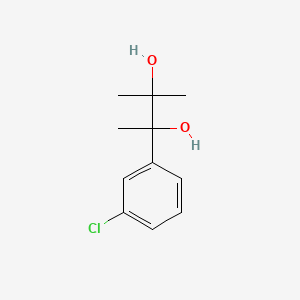

2-(3-chlorophenyl)-3-methylbutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-5-4-6-9(12)7-8/h4-7,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXAYPPTCHXQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C1=CC(=CC=C1)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864459 | |

| Record name | 2-(3-Chlorophenyl)-3-methylbutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13980-94-4 | |

| Record name | 2-(3-Chlorophenyl)-3-methyl-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaglycodol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaglycodol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Chlorophenyl)-3-methylbutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METAGLYCODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F72B92ZZ08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chemical Synthesis and Initial Solution Preparation

Dissolution in Suitable Solvents: The initial step involves dissolving Metaglycodol in one or more solvents that effectively solubilize the compound to form a clear solution. Common solvents include water or aqueous mixtures with organic co-solvents such as lower alcohols (ethanol, isopropanol) or heterocyclic compounds (e.g., tetrahydrofuran) depending on solubility profiles.

pH Adjustment: The pH of the solution is carefully adjusted using acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to optimize solubility and stability. For this compound, maintaining a pH range that prevents degradation and maximizes solubility is critical. This step often precedes filtration to remove impurities and undissolved solids.

Use of Anti-Solvents to Induce Precipitation

Anti-Solvent Addition: To isolate this compound in solid form, an anti-solvent miscible with the primary solvent but in which this compound is insoluble is added. This forces the compound out of solution, causing precipitation. Typical anti-solvents include water (if the primary solvent is organic) or organic solvents like tetrahydrofuran or dioxane when water is the solvent.

Seeding: To control crystal form and particle size, seeding with a small amount of pre-formed this compound crystals may be employed during or prior to precipitation.

Filtration and Isolation of Precipitated Solids

- The precipitated this compound is separated from the solvent mixture by filtration or decanting. The resulting wet solids contain residual solvents and anti-solvents, necessitating further drying.

Lyophilization (Freeze-Drying) Process

Lyophilization is a critical step for preparing this compound in a stable, dry powder form suitable for pharmaceutical use. The process involves:

Freezing: The wet this compound solids are rapidly frozen, typically at temperatures around -30°C to -50°C. Rapid freezing helps preserve the amorphous or crystalline state and prevents degradation.

Primary Drying (Sublimation): Under vacuum, the frozen solvent sublimates directly from solid to vapor without passing through a liquid phase. This step removes most of the solvent and anti-solvent.

Secondary Drying (Desorption): Residual moisture and solvents are removed by slightly increasing the temperature under vacuum, ensuring low residual solvent content and moisture for product stability.

Sealing: After drying, the product is sealed under inert atmosphere (e.g., nitrogen) to prevent moisture uptake and degradation.

Solvent and Anti-Solvent Selection Criteria

| Parameter | Preferred Solvent Characteristics | Preferred Anti-Solvent Characteristics |

|---|---|---|

| Solubility for this compound | High solubility to form clear solution | Insoluble for this compound to induce precipitation |

| Volatility | Volatile, to be removed by lyophilization | Volatile or sublimable under freeze-drying conditions |

| Miscibility | Miscible with anti-solvent | Miscible with solvent |

| Stability | Chemically inert, does not degrade this compound | Chemically inert, does not react with this compound |

Research Findings and Optimization Parameters

pH Optimization: Maintaining pH between 5 and 7 (or adjusted based on this compound’s stability profile) improves solubility and prevents degradation during preparation.

Solvent Ratios: The ratio of solvent to anti-solvent critically influences particle size and crystallinity. Higher anti-solvent proportions favor rapid precipitation but may cause amorphous forms.

Freezing Rate: Rapid freezing preserves the desired crystalline form and enhances drying efficiency.

Vacuum Pressure and Temperature: Vacuum pressures around 200 microns and controlled shelf temperatures (-5°C to 30°C) during drying optimize solvent removal without compromising compound integrity.

Summary Table of Preparation Steps

| Step No. | Process Step | Key Parameters/Notes |

|---|---|---|

| 1 | Dissolution | Use water or aqueous-organic solvent; adjust pH |

| 2 | pH Adjustment | Acid or base addition to optimize solubility/stability |

| 3 | Anti-Solvent Addition | Add miscible anti-solvent to precipitate this compound |

| 4 | Filtration | Separate precipitated solids from solvent mixture |

| 5 | Freezing | Rapid freeze at -30°C to -50°C |

| 6 | Primary Drying (Sublimation) | Vacuum ~200 microns; shelf temp ~ -5°C |

| 7 | Secondary Drying (Desorption) | Increase temp to ~30°C under vacuum |

| 8 | Sealing | Seal under nitrogen atmosphere to prevent moisture |

Chemical Reactions Analysis

Types of Reactions

Metaglycodol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Metaglycodol (chemical name: 2-m-chlorophenyl-3-methyl-2,3-butanediol) exhibits a structure that allows it to interact with biological systems effectively. Its mechanism of action is primarily linked to its influence on neurotransmitter systems and metabolic pathways, making it a subject of interest in both therapeutic and research contexts.

Pharmacological Applications

-

Neuropharmacology :

- This compound has been studied for its potential neuroprotective effects. Research indicates that it may mitigate the neurotoxic effects of various psychotropic drugs, as demonstrated in studies involving different mouse strains. For instance, it reduced the lethal effects of amphetamines in Swiss-Webster mice but showed varying efficacy across different genetic backgrounds .

- Antidepressant Research :

- Toxicology Studies :

Biochemical Applications

- Metabolic Studies :

- Drug Interaction Studies :

Case Studies and Research Findings

Several case studies underscore the significance of this compound in scientific research:

- Study on Neurotoxicity : A study conducted on aggregated Swiss-Webster mice demonstrated that this compound significantly reduced the neurotoxic effects of amphetamines, suggesting its protective role against drug-induced neurotoxicity .

- Behavioral Assessment : In behavioral assays, this compound was shown to affect locomotor activity and anxiety-like behaviors in mice, indicating its potential utility as an antidepressant agent .

Data Table: Summary of Research Findings

Mechanism of Action

Metaglycodol exerts its effects through interaction with the central nervous system. It is believed to modulate neurotransmitter activity, particularly by enhancing the effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. This leads to its tranquilizing and sedative effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenaglycodol

Phenaglycodol (苯甲酸苄酯) shares a structural backbone with Metaglycodol, differing in the substitution of a benzyl ester group instead of a methyl group (see Table 1). Both compounds exhibit anxiolytic properties but differ in potency and metabolic pathways. Phenaglycodol undergoes hepatic glucuronidation, whereas this compound is primarily metabolized via cytochrome P450 enzymes, leading to variations in half-life (t₁/₂: ~6 hours for this compound vs. ~8 hours for Phenaglycodol) .

Flumecinol

Flumecinol (氟甲硝唑) is another structural analog, featuring a fluorine atom substitution. Unlike this compound, Flumecinol demonstrates broader antimicrobial activity and is repurposed for treating parasitic infections.

Table 1: Structural and Functional Comparison

| Parameter | This compound | Phenaglycodol | Flumecinol |

|---|---|---|---|

| Chemical Formula | C₁₀H₁₄O₂ | C₁₄H₁₂O₃ | C₉H₁₀FNO₂ |

| Primary Use | Anxiolytic | Anxiolytic | Antimicrobial |

| Metabolism | CYP450-dependent | Glucuronidation | Hydrolysis |

| Half-life (t₁/₂) | ~6 hours | ~8 hours | ~4 hours |

| Key Adverse Effects | Sedation, dizziness | Hepatotoxicity | Gastrointestinal distress |

Comparison with Functionally Similar Compounds

Benzodiazepines (e.g., Diazepam)

Benzodiazepines, like diazepam, share this compound’s anxiolytic effects via GABA-A receptor potentiation.

Buspirone

Buspirone, a non-benzodiazepine anxiolytic, differs mechanistically as a 5-HT₁A partial agonist. This compound’s faster onset of action (~30 minutes vs. 2 weeks for Buspirone) provides an advantage in acute anxiety management .

Table 2: Pharmacodynamic and Clinical Profile Comparison

| Parameter | This compound | Diazepam | Buspirone |

|---|---|---|---|

| Mechanism | GABA modulation | GABA-A potentiation | 5-HT₁A agonism |

| Onset of Action | ~30 minutes | ~15 minutes | ~2 weeks |

| Addiction Risk | Low | High | None |

| Therapeutic Index | Moderate | Narrow | Wide |

Sources:

Biological Activity

Metaglycodol, a compound known for its potential therapeutic applications, has garnered attention in pharmacological research due to its biological activity. The following sections will explore its mechanisms of action, efficacy in various studies, and relevant case studies that highlight its significance in medical applications.

This compound, chemically identified as 2-m-chlorophenyl-3-methyl-2,3-butanediol, exhibits a range of biological activities. It has been shown to influence various physiological processes, particularly in the context of neuropharmacology. Research indicates that this compound can reduce the lethal effects of amphetamine in specific mouse strains, suggesting a protective effect against certain neurotoxic substances .

Efficacy in Animal Models

In various studies involving animal models, this compound has demonstrated notable effects:

- Sedative Properties : this compound was found to significantly prolong hexobarbital-induced sleep in mice more effectively than phenaglycodol, indicating its potential as a sedative agent .

- Neuroprotective Effects : The compound has been observed to prevent deaths caused by amphetamine overdose in mice, highlighting its possible role as a neuroprotective agent .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of this compound and related compounds based on various studies:

| Compound | Effect on Hexobarbital Sleep | Protection Against Amphetamine Overdose |

|---|---|---|

| This compound | Significant prolongation | Yes |

| Phenaglycodol | Moderate prolongation | No |

| Control (No treatment) | None | No |

Case Study 1: Neuropharmacological Assessment

A study assessing the neuropharmacological effects of this compound involved administering the compound to different mouse strains. Results indicated that B6D2F1 mice exhibited higher susceptibility to the effects of this compound compared to Swiss-Webster mice, suggesting strain-dependent variations in drug response .

Case Study 2: Sedation and Safety Profile

In another case study focusing on sedation, researchers evaluated the safety profile of this compound when used as an adjunct treatment for patients experiencing anxiety-related disorders. The findings suggested that while this compound effectively induced sedation, careful monitoring was necessary to avoid excessive sedation or respiratory depression .

Research Findings

Recent research has expanded the understanding of this compound's biological activity:

- Dose-Response Relationship : Studies have shown a complex dose-response relationship where varying doses lead to different levels of efficacy and safety profiles across different animal models .

- Genetic Variability : Genetic factors influencing drug metabolism and response have been identified as significant variables affecting the efficacy of this compound. This highlights the importance of personalized medicine approaches when considering its therapeutic use .

Q & A

Basic Research: What analytical techniques are recommended for characterizing Metaglycodol's purity and stability?

Methodological Answer:

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

- Stability Testing : Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity conditions (75% RH). Monitor degradation products via mass spectrometry (MS) and validate methods per ICH guidelines .

- Documentation : Report all protocols in sufficient detail to ensure reproducibility, including solvent systems, column specifications, and calibration curves .

Advanced Research: How can researchers resolve discrepancies in this compound’s efficacy across different in vivo models?

Methodological Answer:

- Comparative Study Design : Standardize variables such as dosage, administration routes, and animal strains. Use factorial ANOVA to isolate confounding factors (e.g., metabolic differences) .

- Meta-Analysis : Aggregate data from published studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity and assess publication bias via funnel plots .

- Mechanistic Validation : Perform cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify species-specific metabolic pathways influencing efficacy .

Basic Research: What experimental protocols are essential for assessing this compound’s neuroprotective effects preclinically?

Methodological Answer:

- In Vitro Assays : Use primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂). Measure cell viability via MTT assays and apoptosis markers (e.g., caspase-3 activation) .

- In Vivo Models : Employ rodent models of neurodegeneration (e.g., MPTP-induced Parkinsonism). Include sham and placebo controls, with blinded outcome assessments to reduce bias .

- Dose-Response Curves : Establish ED₅₀ values using nonlinear regression analysis. Validate results across ≥3 independent replicates .

Advanced Research: What computational strategies integrate multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer:

- Transcriptomics/Proteomics : Combine RNA-seq and LC-MS/MS data to identify differentially expressed pathways (e.g., NF-κB, PI3K-AKT). Use STRING-DB for protein interaction networks .

- Bioinformatics Pipelines : Apply weighted gene co-expression network analysis (WGCNA) to cluster omics data. Validate targets via CRISPR-Cas9 knockout models .

- Machine Learning : Train classifiers (e.g., random forests) on omics datasets to predict this compound’s off-target effects. Cross-validate with in silico docking simulations .

Basic Research: How should researchers design dose-escalation studies for this compound’s toxicity profiling?

Methodological Answer:

- Acute Toxicity : Follow OECD Guideline 423, administering single doses (10–2000 mg/kg) to rodents. Monitor mortality, organ weight changes, and histopathology .

- Subchronic Studies : Conduct 28-day repeated-dose trials. Analyze hematological, hepatic, and renal biomarkers. Use Tukey’s HSD test for pairwise comparisons .

- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for reporting animal studies, including sample-size justifications and randomization protocols .

Advanced Research: What statistical approaches address variability in this compound’s pharmacokinetic data across populations?

Methodological Answer:

- Population PK Modeling : Use nonlinear mixed-effects models (NONMEM) to estimate inter-individual variability in clearance and volume of distribution .

- Covariate Analysis : Incorporate demographic factors (e.g., age, CYP450 genotype) via stepwise covariate modeling. Validate with bootstrapping .

- Bayesian Forecasting : Optimize dosing regimens in real-time using prior PK data and Markov chain Monte Carlo (MCMC) simulations .

Basic Research: What validation criteria ensure reproducibility in this compound’s synthetic protocols?

Methodological Answer:

- Synthesis Reproducibility : Report reaction conditions (temperature, catalysts, solvents) and characterize intermediates via FTIR and melting-point analysis .

- Batch Consistency : Use statistical process control (SPC) charts to monitor purity across batches. Apply acceptance criteria (e.g., ≤2% impurities) .

- Cross-Lab Validation : Collaborate with independent labs to replicate synthesis. Publish raw chromatographic data in supplementary materials .

Advanced Research: How can researchers reconcile contradictory findings in this compound’s receptor-binding assays?

Methodological Answer:

- Assay Optimization : Compare radioligand binding (e.g., ³H-Metaglycodol) versus fluorescence polarization. Control for nonspecific binding using excess cold ligand .

- Structural Dynamics : Perform molecular dynamics simulations to explore conformational changes in target receptors. Validate with cryo-EM .

- Inter-Lab Harmonization : Share standardized protocols (e.g., buffer composition, incubation times) via platforms like Protocols.io to reduce methodological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.